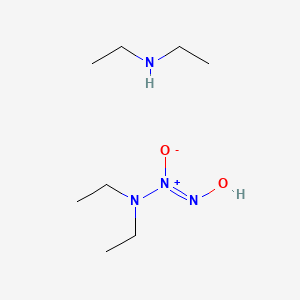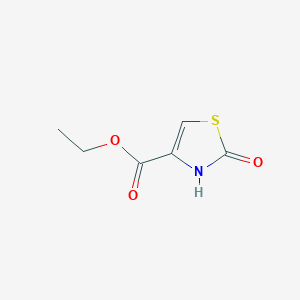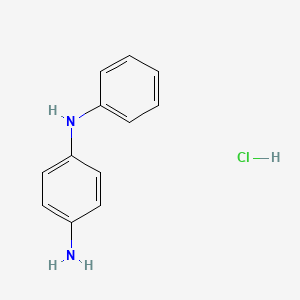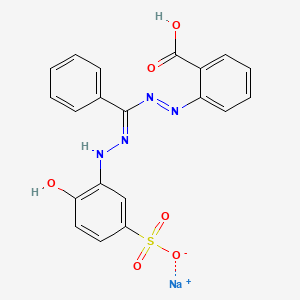
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine
Overview
Description
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is a chemical compound known for its applications in scientific research, particularly in the field of neurology. It is a derivative of benzothiazole and contains a bromine atom, which contributes to its unique properties. This compound is often used as a positron emission tomography (PET) tracer for β-amyloid, making it valuable in the diagnosis of neurological diseases such as Alzheimer’s disease and Down’s syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine typically involves the following steps:
Formation of Benzothiazole Core: The initial step involves the formation of the benzothiazole core by reacting 2-aminothiophenol with a suitable brominated aromatic compound under acidic conditions.
N-Methylation: The next step involves the methylation of the amine group using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Final Product Formation: The final step involves the coupling of the brominated benzothiazole with aniline under suitable conditions to form the desired product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: This involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound by passing reactants through a series of reactors, ensuring consistent quality and efficiency
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles
Scientific Research Applications
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine has several scientific research applications:
Neurology: Used as a PET tracer for β-amyloid, aiding in the diagnosis of Alzheimer’s disease and Down’s syndrome.
Cancer Research: Investigated for its potential in photodynamic therapy for melanoma, where it induces apoptosis in cancer cells upon exposure to ultraviolet A radiation
Mitochondrial Studies: Studied for its effects on mitochondrial function, including alterations in mitochondrial membrane potential and oxidative phosphorylation
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine involves its interaction with β-amyloid plaques in the brain. As a PET tracer, it binds to β-amyloid aggregates, allowing for their visualization using PET imaging. In cancer research, the compound induces apoptosis in melanoma cells through the generation of reactive oxygen species and mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromo-2-benzothiazolyl)benzenamine: Similar structure but lacks the N-methyl group.
2-(4-Aminophenyl)benzothiazole: Similar core structure but different functional groups.
Uniqueness
4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine is unique due to its dual functionality as a PET tracer and a potential therapeutic agent in photodynamic therapy. Its ability to bind β-amyloid plaques and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(6-bromo-1,3-benzothiazol-2-yl)-N-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPEJYMUUWZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235993 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
566169-98-0 | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566169-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Bromo-2-benzothiazolyl)-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















